2-[[2-Methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,2-oxazolidine
Description
2-[[2-Methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,2-oxazolidine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an oxazolidine ring, and a methylsulfonyl group
Properties
IUPAC Name |
2-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,2-oxazolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-21(17,18)13-14-8-11(9-15-5-3-7-20-15)16(13)10-12-4-2-6-19-12/h8,12H,2-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRVNOPAEQFKSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CC2CCCO2)CN3CCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,2-oxazolidine typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of glyoxal with ammonia and formaldehyde to form the imidazole core . The oxazolidine ring can be synthesized through the cyclization of an amino alcohol with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[2-Methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,2-oxazolidine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-[[2-Methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,2-oxazolidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Materials Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or mechanical characteristics.
Mechanism of Action
The mechanism by which 2-[[2-Methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,2-oxazolidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The imidazole ring, for example, can bind to metal ions or participate in hydrogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole core and exhibit similar biological activities.
Oxazolidine Derivatives: Linezolid is an example of an oxazolidine derivative used as an antibiotic.
Uniqueness
What sets 2-[[2-Methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,2-oxazolidine apart is the combination of its functional groups, which confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
